Lipophilicity Modulation: Comparative LogP Analysis of 5-Fluoro-6-methoxy-1H-indazole Versus Mono-Substituted Analogs
5-Fluoro-6-methoxy-1H-indazole exhibits a predicted consensus Log Po/w of 1.73 , positioning it in a lipophilicity range distinct from its mono-substituted analogs. This value reflects the combined influence of the 5-fluoro and 6-methoxy substituents, which together balance lipophilicity for optimal membrane permeability while maintaining aqueous solubility for formulation. For comparison, the non-fluorinated 6-methoxy-1H-indazole has a reported LogP of 1.57 to 1.83 depending on the prediction method, while 5-fluoro-1H-indazole (lacking the methoxy group) has a LogP of 1.70–1.87 . Unsubstituted 1H-indazole has a substantially lower LogP (approximately 1.0). The 5-fluoro-6-methoxy combination achieves a LogP of ~1.74, representing a deliberate modulation of lipophilicity that neither mono-substituted analog can exactly replicate .
| Evidence Dimension | Lipophilicity (LogP / Consensus Log Po/w) |
|---|---|
| Target Compound Data | Consensus Log Po/w: 1.73 (average of iLOGP 1.25, XLOGP3 1.62, WLOGP 2.13, MLOGP 1.27, SILICOS-IT 2.4); individual LogP: 1.74 (Chemsrc) |
| Comparator Or Baseline | 6-Methoxy-1H-indazole: LogP 1.57–1.83; 5-Fluoro-1H-indazole: LogP 1.70–1.87; 1H-indazole (unsubstituted): LogP ~1.0 |
| Quantified Difference | Consensus Log Po/w of 1.73 for target compound is distinct from 6-methoxy-1H-indazole (1.57) and 5-fluoro-1H-indazole (1.70), representing a 0.16–0.03 LogP unit increase over comparators respectively |
| Conditions | Predicted/calculated values from Bidepharm computational chemistry panel (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT methods); comparative data from Chemsrc, Boc Sciences, and Chembase |
Why This Matters
Lipophilicity directly impacts membrane permeability, oral bioavailability, and compound handling during synthesis—a specific LogP window (1.7–1.8) is often targeted for CNS and kinase inhibitor programs, making 5-fluoro-6-methoxy-1H-indazole uniquely positioned for these applications compared to mono-substituted alternatives.
